[(2-Methylphenyl)-phenylmethyl]hydrazine
Description
[(2-Methylphenyl)-phenylmethyl]hydrazine is a substituted hydrazine derivative featuring a benzyl group (phenylmethyl) with a 2-methylphenyl substituent. This structure confers unique steric and electronic properties compared to simpler hydrazines. Hydrazine derivatives are commonly synthesized via condensation reactions between carbonyl compounds and hydrazines or through azodicarboxylate-mediated routes .
Properties
IUPAC Name |
[(2-methylphenyl)-phenylmethyl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10,14,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINMVZRYICOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylphenyl)-phenylmethyl]hydrazine typically involves the reaction of benzyl chloride with 2-methylphenylhydrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of [(2-Methylphenyl)-phenylmethyl]hydrazine can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloride and 2-methylphenylhydrazine are continuously fed into the reactor along with a base. The reaction mixture is then subjected to distillation to purify the product.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylphenyl)-phenylmethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
[(2-Methylphenyl)-phenylmethyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)-phenylmethyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Key Structural Features
The compound’s ortho-methyl-substituted benzyl group distinguishes it from other hydrazine derivatives. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of [(2-Methylphenyl)-phenylmethyl]hydrazine with Analogues
| Compound | Molecular Formula | Substituents | Molecular Weight | Structural Features |
|---|---|---|---|---|
| [(2-Methylphenyl)-phenylmethyl]hydrazine | C₁₄H₁₆N₂ | Benzyl with 2-methylphenyl | 212.29 | Ortho-methyl enhances steric bulk |
| Benzylhydrazine | C₇H₁₀N₂ | Benzyl | 122.17 | Simple benzyl group |
| 1,2-Bis(2-methylphenyl)hydrazine | C₁₄H₁₆N₂ | Two 2-methylphenyl groups | 212.29 | Symmetric di-ortho-methyl substitution |
| (2-Phenylethyl)hydrazine | C₈H₁₂N₂ | Phenethyl | 136.20 | Ethyl linker between phenyl and N₂H₃ |
Analysis :
- 1,2-Bis(2-methylphenyl)hydrazine shares the same molecular weight but lacks the benzyl backbone, leading to divergent reactivity .
Physicochemical Properties and Stability
Table 3: Physicochemical Properties
Analysis :
- The ortho-methyl group likely reduces water solubility compared to benzylhydrazine.
Hydrazone Formation
Like other hydrazines, the target compound can condense with carbonyl groups to form hydrazones, which are pivotal in pharmaceuticals and materials science:
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